8-bromo-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-bromo-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Synthesis and Chemical Properties
Natural Product Synthesis : Compounds similar to 8-bromo-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione have been isolated from natural sources such as the red alga Rhodomela confervoides, indicating their significance in natural product chemistry and potential biologically active substances discovery (Ma et al., 2007).
Chemical Synthesis and Reactivity : The compound has been part of studies focusing on the unusual reactions of bromo-substituted purine diones, shedding light on their chemical reactivity and potential for synthesis of novel compounds with significant properties (Khaliullin & Shabalina, 2020).
Biological Activities
Antiviral Activity : Research into 8-substituted analogues of related purine compounds has shown activity against rhinovirus, highlighting the potential for these compounds to be developed into antiviral agents (Kelley, Linn, & Selway, 1991).
Benzodiazepine Receptor Binding : Studies have demonstrated that certain 8-substituted purines exhibit binding activity to the benzodiazepine receptor, suggesting their use in developing novel anxiolytics or sedatives (Kelley et al., 1990).
properties
IUPAC Name |
8-bromo-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c1-9-4-6-10(7-5-9)8-20-13(21)11-12(19(3)15(20)22)17-14(16)18(11)2/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDLAJKMCAWGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)Br)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione |
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